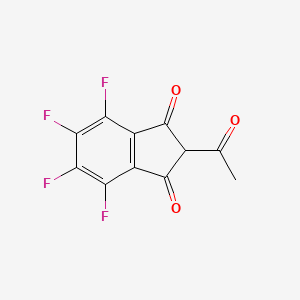
2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of an indene derivative followed by acetylation. Common reagents used in the synthesis may include fluorinating agents such as sulfur tetrafluoride or elemental fluorine, and acetylating agents like acetic anhydride or acetyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: May be used in the development of fluorinated pharmaceuticals due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through its fluorinated and acetyl functional groups. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1H-indene-1,3(2H)-dione: Lacks fluorine atoms, resulting in different chemical properties.
4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness
The presence of both acetyl and fluorine groups in 2-Acetyl-4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione makes it unique, providing a combination of stability, reactivity, and potential for diverse applications.
Properties
CAS No. |
64586-63-6 |
|---|---|
Molecular Formula |
C11H4F4O3 |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2-acetyl-4,5,6,7-tetrafluoroindene-1,3-dione |
InChI |
InChI=1S/C11H4F4O3/c1-2(16)3-10(17)4-5(11(3)18)7(13)9(15)8(14)6(4)12/h3H,1H3 |
InChI Key |
JJRKOCIIRIPKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















